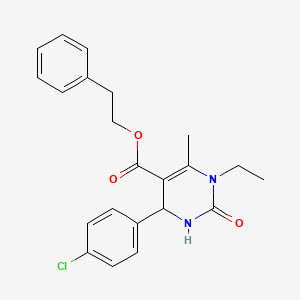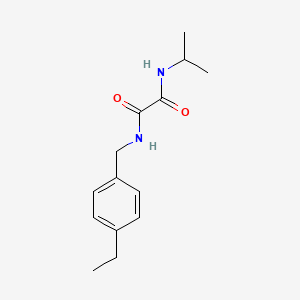![molecular formula C18H20Cl2O3 B5033800 1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B5033800.png)
1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H20Cl2O3. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a butoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dichlorobenzene.
Etherification: The 1,3-dichlorobenzene undergoes etherification with 4-(2-methoxy-4-methylphenoxy)butanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy and butoxy groups can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products include oxidized forms of the methoxy and butoxy groups, such as aldehydes or carboxylic acids.
科学研究应用
1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-dichloro-2-methylbenzene: Similar structure but lacks the methoxy and butoxy groups.
1,3-dichloro-2-methoxybenzene: Similar structure but lacks the butoxy group.
1,3-dichloro-2-butoxybenzene: Similar structure but lacks the methoxy group.
Uniqueness
1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is unique due to the presence of both methoxy and butoxy groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-13-8-9-16(17(12-13)21-2)22-10-3-4-11-23-18-14(19)6-5-7-15(18)20/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMPSUILFFJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzo[b][1]benzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride](/img/structure/B5033727.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5033731.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B5033745.png)
![N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide](/img/structure/B5033753.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5033781.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5033784.png)

![3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5033789.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(4-ethylphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5033792.png)
![7-methoxy-2,2,4-trimethyl-1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5033803.png)

![4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033815.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5033823.png)
